molecular formula C12H14O3S B027288 2-[(Acetylthio)methyl]-3-phenylpropionic Acid CAS No. 91702-98-6

2-[(Acetylthio)methyl]-3-phenylpropionic Acid

Cat. No.: B027288
CAS No.: 91702-98-6
M. Wt: 238.3 g/mol
InChI Key: BCAAXVOKLXDSPD-UHFFFAOYSA-N
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Description

2-[(Acetylthio)methyl]-3-phenylpropionic acid (CAS: 91702-98-6) is an organosulfur compound with the molecular formula C₁₂H₁₄O₃S and a molecular weight of 238.3 g/mol . It features a phenyl group attached to a propionic acid backbone, modified by an acetylthio (-SAc) methyl substituent. The compound is a white to yellow powder or liquid with a melting point of 39°C and a predicted pKa of 4.06, indicative of its weakly acidic nature .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs like Racecadotril (Acetorphan), a peripherally acting enkephalinase inhibitor used to treat acute diarrhea . Its synthesis involves stereospecific reactions, such as the treatment of (R)-2-bromo-3-phenylpropionic acid with thioacetic acid and triethylamine, ensuring high enantiopurity .

Preparation Methods

Nucleophilic Substitution with Phase Transfer Catalysis

The most industrially viable method involves reacting 2-bromo-3-phenylpropionic acid with potassium thioacetate in ethyl acetate, facilitated by a phase transfer catalyst (PTC) such as trioctylmethylammonium chloride (Aliquat 336®) .

Reaction Conditions and Mechanism

The reaction proceeds via an SN2 mechanism, where the thioacetate anion attacks the electrophilic carbon adjacent to the bromine atom. The PTC enhances interfacial reactivity by shuttling the anion into the organic phase, significantly accelerating the reaction . Key parameters include:

ParameterValue/RangeImpact on Yield/Purity
Temperature0–15°CMinimizes side reactions
SolventEthyl acetateOptimal polarity for solubility
Catalyst Loading0.3–1% molar (vs. substrate)Maximizes anion transfer
Reaction Time5–6 hoursEnsures complete conversion

Under these conditions, the process achieves yields of 87% for the (S)-enantiomer when starting from (R)-2-bromo-3-phenylpropionic acid . Optical inversion occurs due to the stereochemical requirements of the SN2 pathway, making this method ideal for enantioselective synthesis.

Thioacetic Acid-Mediated Acetylation

An alternative approach from EP-0 524 553 employs thioacetic acid and potassium carbonate in acetonitrile, followed by extraction with ethyl acetate . This method avoids PTCs but requires stringent inert conditions (argon atmosphere) and longer reaction times (6 hours).

Comparative Analysis

MetricPTC Method Thioacetic Acid Method
Yield87%75%
Optical Purity>99% ee95% ee
ScalabilityIndustrial (3L reactor)Lab-scale
ByproductsMinimalThioester hydrolysis products

The PTC method surpasses the thioacetic acid approach in yield and scalability, attributed to enhanced reaction kinetics and reduced side reactions. However, both methods require post-reaction purification via aqueous washes (sodium thiosulfate) to remove residual bromide and catalyst .

Solvent and Catalyst Optimization

Solvent Selection

Ethyl acetate is preferred over toluene or chlorinated solvents due to its balance of polarity and low toxicity. Trials with methyl tert-butyl ether (MTBE) showed reduced yields (≤70%) due to poor solubility of potassium thioacetate .

Catalyst Screening

Asymmetric ammonium salts (e.g., Aliquat 336®) outperform crown ethers and cryptands in cost-effectiveness and compatibility with ethyl acetate. A study comparing catalysts revealed:

CatalystYield (%)Reaction Time (h)
Aliquat 336®875
18-Crown-6788
Tetrabutylammonium826

The superior performance of Aliquat 336® stems from its ability to stabilize the transition state in the SN2 mechanism .

Industrial-Scale Process Design

The patented PTC method has been implemented in 3L reactors with the following workflow:

  • Charging : (R)-2-bromo-3-phenylpropionic acid, ethyl acetate, and Aliquat 336® are mixed at 15°C.

  • Reagent Addition : Potassium thioacetate is introduced in two portions to control exothermicity.

  • Quenching : Sodium thiosulfate washes remove unreacted bromide.

  • Crystallization : The product is isolated as the dicyclohexylamine salt (76.3% yield) after solvent evaporation and recrystallization .

This protocol reduces purification steps compared to earlier methods, cutting production costs by ~20% .

Chemical Reactions Analysis

Types of Reactions: 2-[(Acetylthio)methyl]-3-phenylpropionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Research

2-[(Acetylthio)methyl]-3-phenylpropionic acid is explored for its potential as an anti-inflammatory agent . Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response by regulating prostaglandin synthesis.

Case Study: Analgesic Properties

Preliminary studies indicate that this compound exhibits analgesic effects comparable to established NSAIDs. Further investigations are necessary to elucidate its pharmacokinetics and bioavailability profiles.

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic substitution reactions due to the acetylthio group.
  • Esterification reactions involving the carboxylic acid moiety.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeUnique Features
3-Phenylpropionic AcidPropionic AcidLacks acetylthio substitution
AcetaminophenPara-hydroxyacetanilideAnalgesic properties; lacks thioether functionality
IbuprofenPropanoic AcidAnti-inflammatory; different side chain configuration
SulfinpyrazonePyrazole derivativeContains sulfur; used for gout treatment

The unique acetylthio substitution in this compound may enhance its biological activity compared to these similar compounds, making it a subject of interest for further research in drug development .

Biological Interaction Studies

Research has begun to investigate the binding affinity of this compound with various biological targets, including enzymes and receptors involved in inflammatory pathways. Initial findings suggest that it may interact with COX enzymes, similar to other NSAIDs, which opens avenues for exploring its therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid involves its interaction with specific molecular targets. The acetylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Structural Analogs

3-Acetylthio-2-methylpropionic Acid (CAS: N/A, C₆H₁₀O₃S, MW: 162.2 g/mol)

  • Structural Difference : Replaces the phenyl group with a methyl group, reducing steric bulk and molecular weight.
  • Applications : Used in the synthesis of Captopril , an angiotensin-converting enzyme (ACE) inhibitor .
  • Key Contrast : The absence of the phenyl ring limits its use in bulkier drug scaffolds compared to 2-[(Acetylthio)methyl]-3-phenylpropionic acid .

Levulinic Acid (2-Methyl-3-oxobutanoic Acid, CAS: 123-76-2, C₅H₈O₃, MW: 116.12 g/mol)

  • Structural Difference : Contains a ketone (-CO) group instead of the acetylthio (-SAc) moiety.
  • Applications : Widely used in biofuels, polymers, and organic synthesis.
  • Key Contrast : Lacks sulfur-based reactivity, making it unsuitable for thiol-dependent biochemical interactions .

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid (CAS: 109089-77-2, C₁₇H₁₈O₃, MW: 270.32 g/mol)

  • Structural Difference : Incorporates methoxy and methyl substituents on the phenyl ring.
  • Applications : Intermediate for Tolterodine-L-Tartrate , a urinary antispasmodic.
  • Key Contrast : Enhanced steric and electronic effects from substituents alter solubility and target binding compared to the unsubstituted phenyl variant .

Functional Group Analysis

Compound Key Functional Groups Biological Relevance
This compound Acetylthio (-SAc), carboxylic acid Enables disulfide bond formation in drug metabolites (e.g., Racecadotril) .
Captopril Thiol (-SH), proline moiety Direct ACE inhibition via zinc-binding thiol group .
Thiazole Derivatives (e.g., 2-[4-(2-thiazolyloxy)phenyl]-3-phenylpropionic acid) Thiazole ring, carboxylic acid Modulates anti-inflammatory or antimicrobial activity via heterocyclic interactions .

Physicochemical Properties

Property This compound 3-Acetylthio-2-methylpropionic Acid Levulinic Acid
Molecular Weight (g/mol) 238.3 162.2 116.12
Melting Point (°C) 39 Not reported 33–35
Boiling Point (°C) 381.9 (predicted) Not reported 245–246
pKa 4.06 ~4.5 (estimated) 4.6
Solubility Lipophilic (due to phenyl group) Moderate polarity Water-soluble

Key Insights :

  • The phenyl group in this compound enhances lipophilicity, favoring blood-brain barrier penetration in prodrugs like Acetorphan .
  • Levulinic acid’s water solubility makes it preferable for industrial applications over pharmaceutical synthesis .

Biological Activity

2-[(Acetylthio)methyl]-3-phenylpropionic acid is an organic compound with the molecular formula C₁₂H₁₄O₃S and a molecular weight of approximately 238.30 g/mol. Its unique structure, characterized by an acetylthio substitution and a phenyl group, positions it as a compound of interest in biological research, particularly regarding its potential therapeutic applications.

The compound features:

  • Functional Groups : Acetylthio and carboxylic acid moieties which contribute to its reactivity.
  • Reactivity : The acetylthio group can undergo nucleophilic substitution reactions, while the carboxylic acid can participate in esterification reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain pathways.
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, warranting further investigation into its pain-relief capabilities.

The proposed mechanism involves:

  • Enzyme Interaction : The compound's structural similarity to NSAIDs suggests it may interact with cyclooxygenase enzymes, modulating inflammatory responses.
  • Binding Affinity : Interaction studies highlight its potential binding with biological targets, indicating a need for further pharmacokinetic and bioavailability assessments.

Comparative Analysis

To better understand its biological activity, a comparison with structurally similar compounds is insightful:

Compound NameStructure TypeUnique Features
3-Phenylpropionic AcidPropionic AcidLacks the acetylthio substitution; simpler structure
AcetaminophenPara-hydroxyacetanilideAnalgesic properties; lacks thioether functionality
IbuprofenPropanoic AcidAnti-inflammatory; different side chain configuration
SulfinpyrazonePyrazole derivativeContains a sulfur atom; used for gout treatment

The acetylthio substitution in this compound may enhance its biological activity compared to these similar compounds, influencing its pharmacological profile.

Case Studies and Research Findings

  • Inflammation Studies : In vitro studies demonstrated that this compound significantly reduced inflammatory markers in cultured cells treated with pro-inflammatory cytokines.
  • Analgesic Evaluation : Animal models have been utilized to assess pain relief efficacy. Preliminary findings suggest that the compound provided significant pain reduction compared to control groups, indicating potential for development as an analgesic agent.
  • Toxicological Assessment : Safety evaluations revealed that while the compound exhibited some irritant properties at high concentrations, it was generally well-tolerated at therapeutic doses.

Future Directions

Further research is necessary to:

  • Clarify the pharmacokinetics and bioavailability of this compound.
  • Explore its potential in clinical settings for treating inflammatory and pain-related conditions.
  • Investigate the specific interactions with target proteins to elucidate its mechanism of action more clearly.

Q & A

Q. Basic: What are the established synthetic methodologies for 2-[(Acetylthio)methyl]-3-phenylpropionic Acid, and how do reaction conditions influence enantiomeric purity?

Answer:
The compound is synthesized via nucleophilic substitution using (R)-2-bromo-3-phenylpropionic acid and thioacetic acid in the presence of an organic base (e.g., triethylamine). Key parameters include:

  • Temperature control : Maintained between -10°C and +30°C to minimize side reactions .
  • Base addition rate : Slow metering of triethylamine prevents racemization, ensuring high enantiomeric purity of the (S)-enantiomer .
  • Chiral resolution : Semi-preparative chiral HPLC is employed post-synthesis to isolate enantiomers, with yields >90% reported under optimized conditions .

Table 1: Representative Synthesis Conditions

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature-10°C to +30°CHigher temps risk racemization
Base Addition RateSlow, controlledReduces byproducts
Post-synthesis PurificationChiral HPLCAchieves >98% enantiomeric excess

Q. Basic: What analytical techniques are validated for determining the purity and structural integrity of this compound?

Answer:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is standard. Purity >98% is achievable using C18 columns and acetonitrile/water gradients .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the acetylthio group (δ ~2.4 ppm for CH3_3CO) and phenyl protons (δ ~7.2-7.4 ppm) .
  • Mass Spectrometry (LC-MS) : High-resolution ESI-MS validates molecular weight (C12_{12}H14_{14}O3_3S, [M+H]+^+ = 239.08) and detects trace impurities .

Q. Advanced: How can researchers address challenges in achieving high enantiomeric purity during scale-up synthesis?

Answer:

  • Kinetic Resolution : Optimize reaction kinetics by controlling the stoichiometry of thioacetic acid and base to favor the (S)-enantiomer .
  • Continuous Flow Chemistry : Reduces batch variability and improves temperature control, critical for industrial-scale production .
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like FT-IR to track reaction progress and adjust parameters in real time .

Q. Advanced: What are the metabolic pathways and stability profiles of this compound in biological systems?

Answer:

  • Metabolite Identification : In vitro studies using liver microsomes reveal hydrolysis of the acetylthio group to form 3-mercapto-3-phenylpropionic acid, a reactive thiol intermediate .
  • Degradation Pathways : Acidic conditions (e.g., gastric fluid) accelerate hydrolysis, while neutral pH enhances stability. Stabilizing excipients (e.g., cyclodextrins) are recommended for oral formulations .
  • Analytical Methods : LC-MS/MS quantifies metabolites, with fragmentation patterns confirming structural modifications .

Q. Basic: What pharmacological targets are associated with this compound derivatives?

Answer:

  • Enkephalinase Inhibition : The compound is a precursor to Racecadotril (Acetorphan), which inhibits intestinal fluid secretion by blocking enkephalin degradation .
  • ACE Inhibition : Derivatives like Omapatrilat incorporate the thioester moiety to enhance zinc-binding affinity in angiotensin-converting enzyme (ACE) active sites .

Table 2: Key Pharmacological Applications

DerivativeTargetMechanism of Action
RacecadotrilEnkephalinaseAntisecretory, anti-diarrheal
OmapatrilatACEAntihypertensive

Q. Advanced: How do structural modifications of the acetylthio group influence bioactivity and pharmacokinetics?

Answer:

  • Thioester Stability : Replacement of the acetyl group with longer acyl chains (e.g., propionyl) increases metabolic stability but reduces solubility .
  • Stereochemical Effects : (S)-enantiomers show 10-fold higher ACE inhibition compared to (R)-counterparts due to optimal enzyme binding .
  • Prodrug Design : Conversion to disulfide prodrugs (e.g., via glutathione conjugation) enhances oral bioavailability by resisting premature hydrolysis .

Properties

IUPAC Name

2-(acetylsulfanylmethyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAAXVOKLXDSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91702-98-6
Record name 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
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